![molecular formula C38H54Br2N2S3 B1375093 4,7-Bis(5-bromo-4-dodécylthiophène-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 1179993-72-6](/img/structure/B1375093.png)
4,7-Bis(5-bromo-4-dodécylthiophène-2-yl)benzo[c][1,2,5]thiadiazole
Vue d'ensemble
Description
“4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole” is a chemical compound that is used in the synthesis of polymers for organic electronics . It is a monomer that can be used to create light-emitting and conducting polymers .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . The polymers were Soxhlet-extracted with methanol and diethyl ether to remove low molecular weight oligomers, and then with chloroform .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of bromine, sulfur, and nitrogen atoms. It has a complex structure with multiple rings .Physical and Chemical Properties Analysis
This compound is a solid and has an orange to red color . Its molecular formula is C38H54Br2N2S3 and it has a molecular weight of 794.9 g/mol.Applications De Recherche Scientifique
Cellules solaires polymères ternaires (PSC)
Ce composé a été utilisé comme troisième composant dans les PSC ternaires pour améliorer les rendements de conversion de puissance (PCE). Lorsqu'il est incorporé dans une couche active binaire, il a conduit à des PSC avec des PCE considérablement améliorées, démontrant son potentiel en tant que matériau accepteur d'électrons efficace .
Dispositifs photovoltaïques
En raison de ses propriétés d'acceptation d'électrons, ce composé est utilisé dans la synthèse de semi-conducteurs polymères pour les dispositifs de cellules solaires photovoltaïques. Il contribue au développement de cellules solaires haute performance en améliorant la capture de la lumière et le transport de charge .
Mécanisme D'action
Target of Action
The primary target of the compound 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole, also known as 4,7-bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole, is the electron acceptor in polymer solar cells . The compound plays a crucial role in the energy conversion process within these cells.
Mode of Action
The compound acts as an electron acceptor in the active layer of polymer solar cells . It interacts with the electron donor materials, facilitating the transfer of electrons. This electron transfer results in the generation of an electric current .
Biochemical Pathways
The compound is involved in the electron transport chain of the solar cells . It accepts electrons from the donor materials and transfers them through the cell, contributing to the overall power conversion efficiency of the solar cell .
Pharmacokinetics
molecular properties are crucial for its function. The compound has a molecular weight of 794.85 , and it is typically stored at temperatures between 2-8°C .
Result of Action
The action of the compound results in increased power conversion efficiencies in polymer solar cells . This is achieved through improved short-circuit current density, open-circuit voltage, and fill factor in the solar cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the temperature of the environment can affect the compound’s stability, as it is typically stored at low temperatures . Additionally, the light intensity in the environment can impact the efficiency of the solar cells in which the compound is used .
Analyse Biochimique
Biochemical Properties
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole plays a crucial role in biochemical reactions, particularly in the context of polymer solar cells and thin film transistors . This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with electron acceptor proteins, facilitating electron transfer processes essential for energy conversion in solar cells . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with these proteins, enhancing their functional efficiency.
Cellular Effects
The effects of 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to affect the expression of genes involved in energy metabolism, leading to enhanced cellular energy production. Additionally, it impacts cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole exerts its effects through specific binding interactions with biomolecules. It binds to electron acceptor proteins, facilitating electron transfer and enhancing the efficiency of energy conversion processes . This compound also acts as an enzyme inhibitor, modulating the activity of enzymes involved in cellular metabolism . Furthermore, it influences gene expression by interacting with transcription factors, thereby regulating the transcription of genes involved in energy production and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Its degradation products can have varying effects on cellular processes, necessitating careful monitoring in long-term studies .
Dosage Effects in Animal Models
The effects of 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole vary with different dosages in animal models. At low doses, the compound enhances cellular energy production and improves metabolic efficiency . At high doses, it can exhibit toxic effects, leading to cellular damage and impaired function . These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is involved in several metabolic pathways, interacting with enzymes and cofactors essential for energy metabolism . It influences metabolic flux by modulating the activity of key enzymes, thereby altering the levels of metabolites involved in energy production . This compound’s role in metabolic pathways underscores its potential in enhancing cellular energy efficiency and overall metabolic health.
Transport and Distribution
Within cells and tissues, 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The compound’s distribution within tissues is influenced by its affinity for different cellular compartments, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is a critical factor determining its activity and function . This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to mitochondria, for instance, enhances its role in energy metabolism by directly interacting with mitochondrial enzymes and proteins . This targeted localization is essential for the compound’s efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
4,7-bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54Br2N2S3/c1-3-5-7-9-11-13-15-17-19-21-23-29-27-33(43-37(29)39)31-25-26-32(36-35(31)41-45-42-36)34-28-30(38(40)44-34)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMZIVKXDPTWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)C2=CC=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCCCCCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54Br2N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732493 | |
| Record name | 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179993-72-6 | |
| Record name | 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


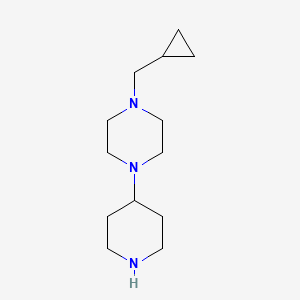


![2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375014.png)
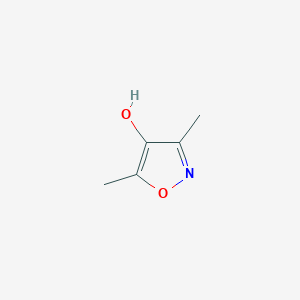
![4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B1375017.png)


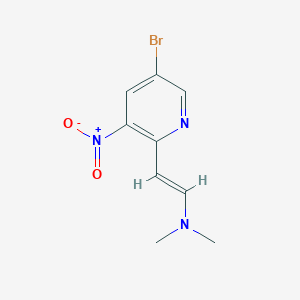
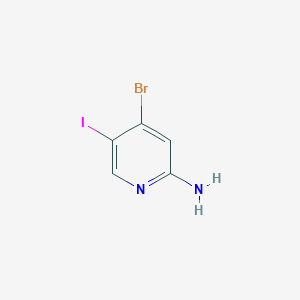

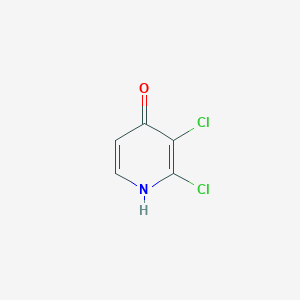

![tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate](/img/structure/B1375033.png)
